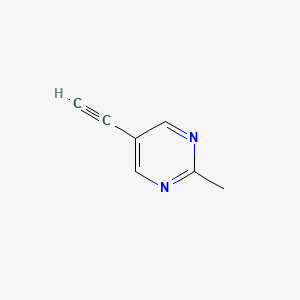

5-Ethynyl-2-methylpyrimidine

Übersicht

Beschreibung

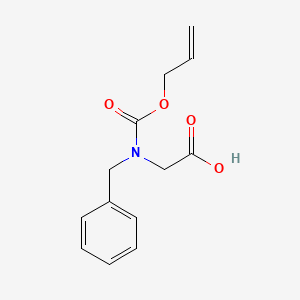

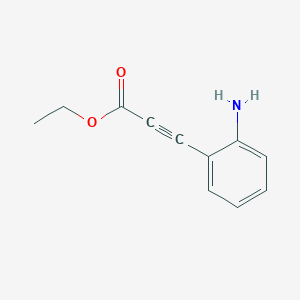

5-Ethynyl-2-methylpyrimidine is a compound with the molecular formula C7H6N2. It has a molecular weight of 118.14 . It is a solid substance that is stored in dry conditions at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 5-Ethynyl-2-methylpyrimidine is1S/C7H6N2/c1-3-7-4-8-6(2)9-5-7/h1,4-5H,2H3 . This code provides a specific standard for molecular structure representation. Physical And Chemical Properties Analysis

5-Ethynyl-2-methylpyrimidine is a solid substance that is stored in dry conditions at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

DNA Synthesis Tracking

5-Ethynyl-2-methylpyrimidine: is a key component in the synthesis of 5-ethynyl-2’-deoxyuridine (EdU) , a thymidine analogue used for tracking DNA synthesis . EdU incorporates into DNA during the S-phase of the cell cycle, allowing researchers to tag and visualize actively dividing cells. This is particularly useful in cancer biology, stem cell research, and developmental biology.

Cell Cycle Analysis in Plant Cells

EdU, derived from 5-Ethynyl-2-methylpyrimidine, has been adapted for use in plant cells and tissues to detect S-phase cell cycle progression . This application is crucial for understanding plant growth, development, and response to environmental stressors.

Non-Radioactive Proliferation Assays

The compound is integral to creating EdU, which serves as a non-radioactive alternative to traditional methods of measuring cell proliferation . This is significant in genotoxicity testing and assessing cell health without the risks associated with radioactive substances.

Improved Preservation of Cellular Morphology

Using EdU in cell proliferation assays ensures better preservation of cellular, nuclear, and chromosomal morphologies compared to older methods like BrdU assays . This advantage is vital for accurate morphological assessments in histological studies.

Rapid and Robust Assay Duration

The use of EdU reduces the duration of assays significantly, providing a rapid and robust method for detecting DNA synthesis . This efficiency is beneficial in high-throughput screening and research settings where time is a critical factor.

Versatility in Experimental Assays

The bio-orthogonal detection of EdU allows its application in a wider range of experimental assays than was possible with other unnatural bases . This versatility opens up new possibilities in various fields of biomedical research.

Safety and Hazards

The safety information for 5-Ethynyl-2-methylpyrimidine indicates that it has a GHS07 pictogram with a signal word of “Warning”. The hazard statements include H302, H315, H319, and H335 . These codes correspond to specific hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

While specific future directions for 5-Ethynyl-2-methylpyrimidine are not available, research into pyrimidine derivatives is ongoing. For instance, new 2-aminopyrimidine derivatives have been synthesized and tested for their in vitro activities against organisms causing sleeping sickness and malaria . This suggests potential future directions for the development of new pyrimidines as anti-inflammatory agents .

Eigenschaften

IUPAC Name |

5-ethynyl-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-3-7-4-8-6(2)9-5-7/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWRETGSZBTVAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethynyl-2-methylpyrimidine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,8-Dimethylanthra[2,3-b:7,6-b']dithiophene (purified by sublimation)](/img/structure/B1459256.png)